Benzoic acid, 2-[(2-furanylmethylene)amino]-
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Overview
Description
Benzoic acid, 2-[(2-furanylmethylene)amino]- is an organic compound with the molecular formula C12H11NO3 It is a derivative of benzoic acid where the amino group is substituted with a furanylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2-furanylmethylene)amino]- can be achieved through several methods. One common approach involves the Ullmann reaction under microwave irradiation. This method has been optimized to produce high yields of the desired compound . The reaction typically involves the coupling of 2-aminobenzoic acid with a furanylmethylene derivative in the presence of a copper catalyst and a base.
Industrial Production Methods
Industrial production of benzoic acid, 2-[(2-furanylmethylene)amino]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(2-furanylmethylene)amino]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The furanylmethylene group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome and yield of the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Benzoic acid, 2-[(2-furanylmethylene)amino]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Industry: In the industrial sector, the compound can be used in the production of polymers, coatings, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(2-furanylmethylene)amino]- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzoic acid, 2-[(2-furanylmethylene)amino]- include:
- 2-[(2-Furylmethyl)amino]benzoic acid
- 2-Aminobenzoic acid
- 2-[(Carboxymethyl)(phenyl)amino]benzoic acid
Uniqueness
What sets benzoic acid, 2-[(2-furanylmethylene)amino]- apart from these similar compounds is its unique furanylmethylene group. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Additionally, its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility in scientific research and industrial applications .
Properties
CAS No. |
63098-85-1 |
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Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
2-(furan-2-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C12H9NO3/c14-12(15)10-5-1-2-6-11(10)13-8-9-4-3-7-16-9/h1-8H,(H,14,15) |
InChI Key |
WRRBRKFIQKGYFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=CC2=CC=CO2 |
Origin of Product |
United States |
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